molecular formula C21H20ClNO4S B300902 3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

货号 B300902
分子量: 417.9 g/mol
InChI 键: NIVLAXCTFBYGMA-UNOMPAQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as CDDO-Im, is a synthetic compound that belongs to the class of triterpenoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用机制

The anticancer activity of CDDO-Im is mediated through multiple mechanisms. It has been shown to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. This leads to the suppression of oxidative stress and inflammation, which are known to contribute to the development and progression of cancer. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, CDDO-Im has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of NF-κB and STAT3, which are involved in the regulation of inflammation and cell survival. In addition, CDDO-Im has been shown to induce the expression of antioxidant and detoxification enzymes, such as NQO1, HO-1, and GSTP1. This leads to the suppression of oxidative stress and inflammation, which are known to contribute to the development and progression of various diseases.

实验室实验的优点和局限性

CDDO-Im has several advantages for lab experiments. It has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. It also has a high solubility in water, which makes it easy to administer in cell culture and animal studies. However, CDDO-Im has some limitations for lab experiments. It has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo. It also has a short half-life, which limits its efficacy in long-term studies.

未来方向

CDDO-Im has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future studies could focus on optimizing the synthesis method to improve the bioavailability and efficacy of CDDO-Im. In addition, future studies could investigate the potential of CDDO-Im as a combination therapy with other anticancer agents. Finally, future studies could investigate the potential of CDDO-Im as a neuroprotective agent in neurodegenerative disorders.
Conclusion:
In conclusion, CDDO-Im is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method and investigate the potential of CDDO-Im as a combination therapy with other anticancer agents and as a neuroprotective agent in neurodegenerative disorders.

合成方法

CDDO-Im is synthesized by the reaction of 2-chlorobenzylamine with 3,4-diethoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thioacetic acid to form the thiazolidine-2,4-dione ring. The final step involves the addition of an imidazole group to the thiazolidine-2,4-dione ring to form CDDO-Im.

科学研究应用

CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. In preclinical studies, CDDO-Im has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.

属性

产品名称

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

分子式

C21H20ClNO4S

分子量

417.9 g/mol

IUPAC 名称

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20ClNO4S/c1-3-26-17-10-9-14(11-18(17)27-4-2)12-19-20(24)23(21(25)28-19)13-15-7-5-6-8-16(15)22/h5-12H,3-4,13H2,1-2H3/b19-12-

InChI 键

NIVLAXCTFBYGMA-UNOMPAQXSA-N

手性 SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

规范 SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。